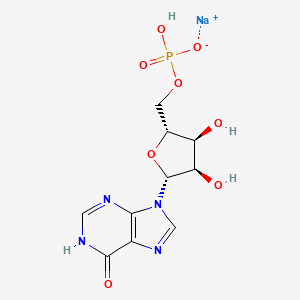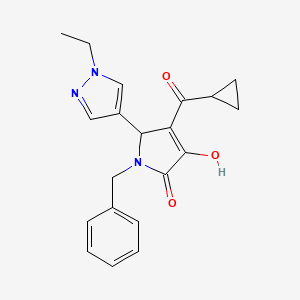
Inosine-5'-monophosphate disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine-5’-monophosphate disodium salt, also known as inosinic acid disodium salt, is a nucleotide derivative that plays a crucial role in various biochemical processes. It is the disodium salt form of inosine monophosphate, a ribonucleotide of hypoxanthine. This compound is essential in the synthesis of purine nucleotides and is widely used in the food industry as a flavor enhancer due to its umami taste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Inosine-5’-monophosphate disodium salt can be synthesized through the phosphorylation of inosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate ester .
Industrial Production Methods: Industrial production of inosine-5’-monophosphate disodium salt often involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. This method is preferred due to its cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Inosine-5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: It can participate in nucleophilic substitution reactions to form different nucleotide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleotide analogs depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Inosine-5’-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate to study the activity and kinetics of enzymes such as inosine-5’-monophosphate dehydrogenase.
Biology: It plays a role in nucleotide metabolism and is used in studies related to purine biosynthesis.
Medicine: It has potential therapeutic applications in treating conditions like hyperlipidemia and diabetes by activating AMP-activated protein kinase.
Industry: It is widely used as a flavor enhancer in the food industry due to its umami taste
Mecanismo De Acción
Inosine-5’-monophosphate disodium salt exerts its effects primarily through its role in nucleotide metabolism. It serves as a precursor for the synthesis of guanosine monophosphate and adenosine monophosphate. The compound activates AMP-activated protein kinase, which enhances glucose and lipid metabolism. This activation leads to improved energy homeostasis and has potential therapeutic benefits in metabolic disorders .
Comparación Con Compuestos Similares
- Guanosine-5’-monophosphate disodium salt
- Adenosine-5’-monophosphate disodium salt
- Cytidine-5’-monophosphate disodium salt
Comparison: Inosine-5’-monophosphate disodium salt is unique due to its specific role in purine metabolism and its ability to activate AMP-activated protein kinase. While guanosine-5’-monophosphate and adenosine-5’-monophosphate are also involved in nucleotide metabolism, they do not exhibit the same flavor-enhancing properties as inosine-5’-monophosphate disodium salt. Cytidine-5’-monophosphate, on the other hand, is involved in pyrimidine metabolism and has different biochemical roles .
Propiedades
Fórmula molecular |
C10H12N4NaO8P |
|---|---|
Peso molecular |
370.19 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
PZGQXGXEKACEEW-MCDZGGTQSA-M |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.[Na+] |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)



![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)

![ethyl 2-(2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127064.png)




![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14127101.png)
